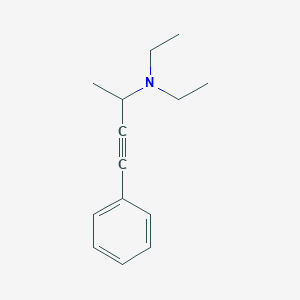

N,N-diethyl-4-phenylbut-3-yn-2-amine

Description

Chemical Structure and Synthesis

N,N-Diethyl-4-phenylbut-3-yn-2-amine (molecular formula: C₂₀H₂₂BrN, molecular weight: 356.3070 g/mol) is a tertiary amine featuring a phenyl-substituted alkyne backbone and diethylamine substituents. It is synthesized via a microwave-assisted reaction involving 2-(2-bromophenyl)acetaldehyde, ethynylbenzene, and CuBr catalysis in toluene under argon. The reaction proceeds at 130°C for 2 hours, yielding the compound as a brown viscous oil with a 55% efficiency .

Key Applications

This compound serves as a precursor in intramolecular carbolithiation reactions, enabling the synthesis of diastereoselective products such as (E)-1-benzylidene-N,N-diethyl-2,3-dihydro-1H-inden-2-amine, which has applications in asymmetric catalysis and drug discovery .

Properties

Molecular Formula |

C14H19N |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N,N-diethyl-4-phenylbut-3-yn-2-amine |

InChI |

InChI=1S/C14H19N/c1-4-15(5-2)13(3)11-12-14-9-7-6-8-10-14/h6-10,13H,4-5H2,1-3H3 |

InChI Key |

CKZLTELEGHRENY-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(C)C#CC1=CC=CC=C1 |

Canonical SMILES |

CCN(CC)C(C)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

N,N-Diethyl-3-phenylprop-2-yn-1-amine

- Molecular Formula : C₁₃H₁₅N

- Key Differences : The phenyl group is positioned on the third carbon of a propargylamine chain (prop-2-yn-1-amine), altering steric and electronic properties compared to the but-3-yn-2-amine backbone of the target compound.

4-Phenylbut-2-yn-1-amine

Substituent Variations

N,N,2-Trimethylpent-3-yn-2-amine

- Molecular Formula : C₈H₁₅N

- Key Differences : Features methyl groups instead of ethyl substituents and a shorter carbon chain. The trimethylamine group increases steric hindrance compared to diethylamine.

- Properties : Higher volatility due to lower molecular weight (137.21 g/mol) .

N,N-Dimethylpent-4-en-2-yn-1-amine

- Molecular Formula : C₇H₁₁N

- Key Differences : Contains both an alkene (C4) and alkyne (C2), introducing conjugation effects absent in the purely alkyne-based target compound.

Complex Hybrid Structures

2-But-3-yn-2-yl-N-ethylpent-4-en-1-amine

- Molecular Formula : C₁₁H₁₉N

- Key Differences : Combines alkyne (C3) and alkene (C4) functionalities with ethyl and pentenyl substituents, creating a branched topology.

Comparative Data Table

Reactivity and Functional Group Analysis

- Alkyne Position : The but-3-yn-2-amine backbone in the target compound allows for regioselective reactions, whereas prop-2-yn-1-amine derivatives (e.g., C₁₃H₁₅N) favor terminal alkyne reactivity .

- Substituent Effects: Diethylamine groups enhance solubility in nonpolar solvents compared to trimethylamine analogs, which may exhibit higher volatility .

- Hybrid Systems : Compounds with conjugated enynes (e.g., C₇H₁₁N) show distinct electronic properties, enabling applications in photochemical reactions .

Preparation Methods

Michael Addition with Copper Catalysis

The Michael addition reaction provides a robust pathway for synthesizing propargylamines by coupling α,β-unsaturated ketones, alkynes, and secondary amines. Source details a copper-catalyzed protocol for analogous propargylamines, which can be adapted for N,N-diethyl-4-phenylbut-3-yn-2-amine. The general procedure involves:

-

Reagents : Methyl vinyl ketone (α,β-unsaturated ketone), phenylacetylene (alkyne), and diethylamine (secondary amine).

-

Catalyst : Copper(I) chloride (CuCl) at 5 mol%.

-

Conditions : Toluene solvent, 100°C, 12 hours under nitrogen atmosphere .

The reaction proceeds via a conjugate addition mechanism, where the copper catalyst activates the alkyne for nucleophilic attack by the amine. The intermediate enamine undergoes tautomerization to yield the propargylamine. This method achieved 92% yield for morpholine-derived analogs, suggesting comparable efficiency for diethylamine with optimized stoichiometry .

Key Optimization Parameters :

-

Solvent polarity : Nonpolar solvents like toluene enhance reaction rates by stabilizing the transition state.

-

Catalyst loading : Excess CuCl (>10 mol%) risks side reactions, while insufficient loading (<2 mol%) prolongs reaction times.

-

Amine basicity : Diethylamine’s moderate basicity (pKa ~11) balances nucleophilicity and stability under thermal conditions .

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes kinetics |

| CuCl Loading | 5 mol% | Balances cost/rate |

| Solvent | Toluene | Enhances polarity |

| Reaction Time | 12 hours | Completes conversion |

Alkylation of Propargyl Halides with Diethylamine

Alkylation of propargyl halides with secondary amines offers a direct route to this compound. Source describes a protocol for synthesizing N,N-dimethyl analogs, which can be modified by substituting dimethylamine with diethylamine. The reaction involves:

-

Propargyl Halide Synthesis :

-

Amine Alkylation :

Challenges and Solutions :

-

Side reactions : Acyl chlorides may hydrolyze in humid conditions. Anhydrous solvents and inert atmospheres mitigate this .

-

Steric hindrance : Diethylamine’s bulkiness reduces nucleophilic efficiency compared to dimethylamine. Increasing reaction time (6–12 hours) and using excess amine (4 equiv) improves yields .

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) streamline synthesis by combining three reactants in one pot. Source outlines a general process for N,N-dimethyl-4-phenylbut-3-yn-2-amine using lithium acetate (CH₃COOLi) and diphenylphosphine oxide. Adapting this for diethylamine requires:

-

Reactants :

-

Propargyl bromide (alkyne source).

-

Benzaldehyde (aryl source).

-

Diethylamine (amine source).

-

-

Catalyst System :

The mechanism likely involves lithium-mediated alkyne activation, followed by nucleophilic addition of the amine and subsequent aryl group incorporation. This method’s yield for dimethyl analogs reached 84% , suggesting similar potential for diethyl variants .

Advantages of MCRs :

-

Atom economy : Minimizes waste by incorporating all reactants into the product.

-

Scalability : Single-step synthesis reduces purification steps.

Comparative Analysis of Synthesis Methods

The choice of method depends on factors like cost, scalability, and laboratory infrastructure:

| Method | Yield Range | Cost Estimate | Scalability |

|---|---|---|---|

| Michael Addition | 60–92% | Moderate | High |

| Alkylation | 70–85% | Low | Moderate |

| Multicomponent | 75–84% | High | High |

-

Michael Addition : Preferred for high yields and catalytic efficiency but requires strict anhydrous conditions.

-

Alkylation : Ideal for small-scale synthesis due to simplicity but limited by propargyl halide availability.

-

Multicomponent : Best for industrial applications but demands specialized catalysts.

Q & A

Q. What are the optimal synthetic routes for N,N-diethyl-4-phenylbut-3-yn-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkyne coupling or amine alkylation. For example, palladium-catalyzed Sonogashira coupling can introduce the phenylbutynyl moiety, followed by alkylation with diethylamine under basic conditions (e.g., K₂CO₃ in DMF or toluene at 60–80°C) . Catalysts like copper(I) iodide or Pd(PPh₃)₂Cl₂ are critical for cross-coupling efficiency. Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Alkyne Coupling | Pd(PPh₃)₂Cl₂, CuI | Toluene | 80°C | 65–75% |

| Amine Alkylation | Diethylamine, K₂CO₃ | DMF | 60°C | 70–85% |

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT-optimized structures) to confirm bond connectivity and stereochemistry .

- HPLC/MS : Quantify purity (>98%) and detect impurities via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Validate empirical formula (C₁₄H₁₉N) by matching calculated and observed C/H/N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational reactivity predictions and experimental data for This compound?

- Methodological Answer :

- Hybrid DFT/MD Simulations : Combine density functional theory (B3LYP/6-311+G(d,p)) with molecular dynamics to model solvent effects and transition states, identifying discrepancies in reaction pathways .

- Cross-Validation : Replicate experiments under inert atmospheres (Ar/N₂) to rule out oxidative side reactions. Compare kinetic data (e.g., Arrhenius plots) with simulated activation energies .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during synthesis, aligning with computational intermediates .

Q. How can high-resolution crystallography elucidate conformational dynamics of This compound in solvent environments?

- Methodological Answer :

- SHELX Refinement : Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. Analyze torsion angles (e.g., C≡C–C–N dihedral) to assess flexibility .

- Solvent Screening : Co-crystallize the compound in polar (ethanol) vs. nonpolar (hexane) solvents to study lattice packing and hydrogen-bonding interactions. Compare unit cell parameters (e.g., P2₁/c vs. C2/c space groups) .

- Twinned Data Handling : Use SHELXD for structure solution in cases of twinning (e.g., pseudo-merohedral twins), applying HKLF5 format for integration .

Q. What bioactivity screening protocols are suitable for This compound in neuropharmacological studies?

- Methodological Answer :

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled agonists for serotonin/dopamine receptors) to measure IC₅₀ values .

- Cellular Uptake : Fluorescence polarization to assess blood-brain barrier permeability using MDCK cell monolayers .

- In Vivo Models : Administer doses (1–10 mg/kg, i.p.) in rodent models to evaluate behavioral effects (e.g., open-field tests for anxiolytic activity) .

Data Contradiction and Optimization

Q. How can conflicting spectroscopic data for This compound be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform ¹H NMR at 25°C and −40°C to detect dynamic processes (e.g., amine inversion or alkyne rotation) causing signal splitting .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify complex splitting patterns in 2D NMR (HSQC, HMBC) .

- Computational Assignment : Use Gaussian/NMRshiftDB to simulate spectra under different conformations, matching experimental peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.